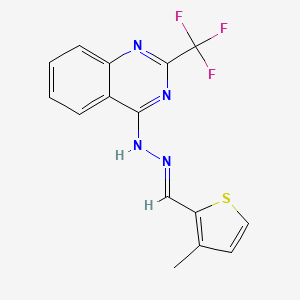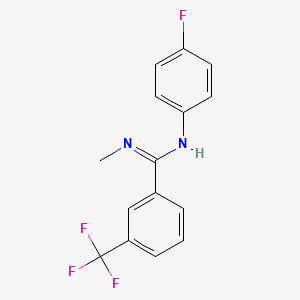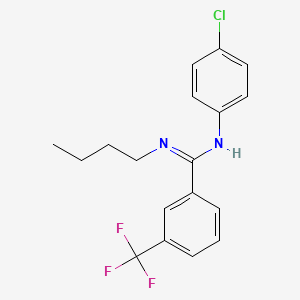![molecular formula C16H9F3N4 B3122564 3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline CAS No. 303148-98-3](/img/structure/B3122564.png)
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline
描述
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a subject of interest for researchers in various fields.
准备方法
The synthesis of 3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 3-phenyl-1H-1,2,4-triazole and 2-chloroquinazoline.
Cyclization Reaction: The key step involves the cyclization of these intermediates under specific conditions to form the triazoloquinazoline core.
Industrial Production: Industrial production methods may involve optimized reaction conditions to improve yield and purity.
化学反应分析
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting specific molecular targets such as the PCAF bromodomain.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
作用机制
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the PCAF bromodomain, which is involved in the regulation of gene expression and has implications in cancer therapy.
Pathways Involved: By inhibiting the PCAF bromodomain, the compound can modulate the acetylation of histones, thereby affecting chromatin structure and gene expression.
相似化合物的比较
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline can be compared with other similar compounds:
属性
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4/c17-16(18,19)15-20-12-9-5-4-8-11(12)14-22-21-13(23(14)15)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNRMKCTSMMJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122502.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)
![N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122519.png)
![N-allyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122525.png)
![Methyl 2-[6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidin-4-yl]sulfanylbenzoate](/img/structure/B3122534.png)
![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)
carbamothioyl}amino)acetate](/img/structure/B3122543.png)
![Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B3122549.png)



